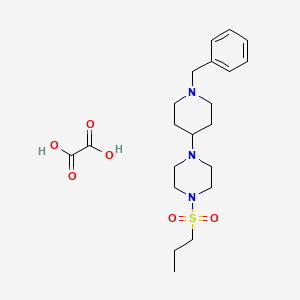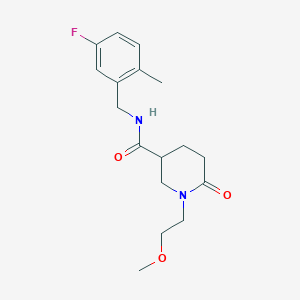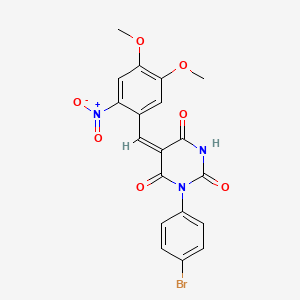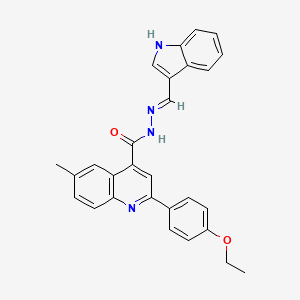![molecular formula C22H19N3OS B6032199 (2E)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B6032199.png)
(2E)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a naphthyl group, and a methylbenzyl group, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of naphthalen-1-ylmethylidene hydrazine with 3-methylbenzyl isothiocyanate, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2E)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2E)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
The compound has shown potential in biological and medicinal research due to its antimicrobial, anti-inflammatory, and anticancer properties. It is being investigated for its ability to inhibit the growth of various bacterial and fungal strains, reduce inflammation in animal models, and induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable candidate for further research and development.
作用機序
The mechanism of action of (2E)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane of bacteria and fungi, leading to cell death. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines. In anticancer research, it is thought to induce apoptosis through the activation of caspases and the disruption of mitochondrial function.
類似化合物との比較
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidinone ring structure and exhibit similar biological activities.
Naphthyl derivatives: Compounds containing the naphthyl group often show similar chemical reactivity and biological properties.
Methylbenzyl derivatives: These compounds share the methylbenzyl group and may exhibit similar pharmacological effects.
Uniqueness
What sets (2E)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one apart is the combination of these three functional groups in a single molecule. This unique structure allows for a wide range of chemical reactions and biological activities, making it a versatile compound for research and development.
特性
IUPAC Name |
(2E)-5-[(3-methylphenyl)methyl]-2-[(E)-naphthalen-1-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-15-6-4-7-16(12-15)13-20-21(26)24-22(27-20)25-23-14-18-10-5-9-17-8-2-3-11-19(17)18/h2-12,14,20H,13H2,1H3,(H,24,25,26)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZZDYQMGZYVNA-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)NC(=NN=CC3=CC=CC4=CC=CC=C43)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC4=CC=CC=C43)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6032117.png)

![methyl 1-{2-hydroxy-3-[4-({methyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6032128.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B6032136.png)
![4-(dimethylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(propanoylamino)benzamide](/img/structure/B6032146.png)
![2-butyryl-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6032157.png)
![(2E)-N-({3-methyl-7-[4-(methylthio)benzoyl]-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl}methyl)-3-phenylacrylamide](/img/structure/B6032158.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B6032162.png)
![2-[(6-methoxy-4-pyrimidinyl)amino]-1-phenylethanol trifluoroacetate (salt)](/img/structure/B6032174.png)


![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6032207.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6032213.png)

